molecular formula C13H17N3O B2893895 N-(2-Cyano-4-methylpentan-2-yl)pyridine-3-carboxamide CAS No. 2305262-00-2

N-(2-Cyano-4-methylpentan-2-yl)pyridine-3-carboxamide

Cat. No. B2893895
CAS RN: 2305262-00-2
M. Wt: 231.299
InChI Key: UVVAKBBNOITXSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, cyanoacrylamide derivatives containing 2,4-dichloroaniline and 6-methyl-2-aminopyridine serve as starting materials. Condensation reactions with various active methylene compounds (such as malononitrile, ethyl cyanoacetate, cyanoacetamide, and ethyl acetoacetate) yield the corresponding pyridinone derivatives. Additionally, reactions with bi-nucleophiles like hydrazine hydrate and thiosemicarbazide lead to the formation of pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of N-(2-Cyano-4-methylpentan-2-yl)pyridine-3-carboxamide consists of a pyridine ring with a cyano group at position 2 and a carboxamide group at position 3. The 2-methylpentan-2-yl substituent is attached to the nitrogen atom of the pyridine ring. The compound’s steric hindrance due to the bulky substituent impacts its reactivity and properties .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. For instance, it can undergo reactions with aromatic amines in boiling acetic acid to form N-arylimino-pyrano[2,3-c]pyridine derivatives .

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)7-13(3,9-14)16-12(17)11-5-4-6-15-8-11/h4-6,8,10H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVAKBBNOITXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,3-dimethylbutyl)pyridine-3-carboxamide

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